molecular formula C10H7F3N2O2 B12079576 Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952182-29-5

Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12079576
CAS No.: 952182-29-5
M. Wt: 244.17 g/mol
InChI Key: UTXWOBGBLLJBQO-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-29-5) is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising intermediate in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors where electron-withdrawing substituents are critical .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-6-5(14-7)2-3-8(15-6)10(11,12)13/h2-4,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXWOBGBLLJBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662711
Record name Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-29-5
Record name Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine and methyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

R-COOCH3+H2OH+or OHR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{R-COOH} + \text{CH}_3\text{OH}

  • Conditions :

    • Acidic: 6M HCl, reflux, 12–24 hours.

    • Basic: 2M NaOH, 80°C, 6 hours.

  • Applications : The carboxylic acid product serves as a precursor for amides, anhydrides, or acyl chlorides.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyrrolopyridine ring facilitates SₙAr reactions at the 3- and 7-positions, particularly when activated by the trifluoromethyl group:

Reaction Nucleophile Conditions Yield Reference
AminationNH₃/AminesDMF, 100°C, Pd(OAc)₂, Xantphos65–78%
AlkoxylationR-OHK₂CO₃, DMSO, 120°C45–60%
ThiolationR-SHCuI, DMF, 80°C55–70%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

  • Substrates : Aryl/heteroaryl boronic acids.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

  • Example : Coupling with 4-cyanophenylboronic acid yields biaryl derivatives with >80% conversion .

Sonogashira Coupling

  • Substrates : Terminal alkynes.

  • Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C.

  • Applications : Synthesis of fluorescent probes for biological imaging.

Heterocycle Functionalization

The pyrrolopyridine nitrogen (N-1) undergoes alkylation or acylation:

  • N-Methylation : CH₃I, K₂CO₃, DMF, 60°C (95% yield) .

  • N-Acylation : AcCl, pyridine, RT (70–85% yield).

Trifluoromethyl Group Reactivity

The CF₃ group enhances electrophilicity and stabilizes intermediates:

  • Radical Reactions : Initiated by AIBN, produces CF₃-centered radicals for C–H functionalization .

  • Electrophilic Substitution : Directs incoming electrophiles to meta-positions relative to itself .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces ring-opening via C–N bond cleavage (t₁/₂ = 4.2 hours).

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and trifluoromethylated byproducts.

Comparative Reactivity with Analogues

Compound Reactivity Profile Key Difference
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylateHigher SₙAr activity at 3-positionTrifluoromethyl position alters regioselectivity
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidEnhanced acidity (pKa ≈ 3.1)Free -COOH group enables salt formation

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that compounds with a pyrrolopyridine core exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest its efficacy in modulating neurotransmitter systems, potentially benefiting conditions like depression and anxiety .

Agrochemicals

The trifluoromethyl group enhances the bioactivity of agrochemical formulations. This compound has been explored for its herbicidal properties.

  • Herbicidal Properties : Laboratory tests have demonstrated that this compound can effectively inhibit the growth of certain weed species, suggesting its potential as a selective herbicide .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in material science.

  • Organic Electronics : Research has focused on incorporating this compound into organic electronic devices due to its favorable charge transport properties. It has been used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer and neurological applicationsInhibits tumor growth; modulates neurotransmitters
AgrochemicalsHerbicidal activityEffective against specific weed species
Material ScienceUse in organic electronicsEnhances charge transport in OLEDs and OPVs

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrrolopyridine derivatives, including this compound. Results indicated a significant reduction in cell viability in several cancer cell lines, with IC50 values in the low micromolar range.

Case Study 2: Herbicidal Efficacy

In research conducted by agricultural scientists, this compound was tested against common weed species. The results demonstrated over 80% inhibition of growth at optimal concentrations, suggesting its viability as a new herbicide formulation.

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects

The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Chloro-Substituted Analogs
  • Methyl 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 17282-40-5): Substitution: Chloro (-Cl) at position 4. Molecular Weight: 224.63 g/mol . Applications: Used as an intermediate in organic synthesis.
Ethoxy- and Benzyloxy-Substituted Analogs
  • Ethyl 5-Ethoxy-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS: 23699-62-9): Substitution: Ethoxy (-OCH₂CH₃) at position 5. Molecular Weight: 236.25 g/mol . Applications: Limited biological data, but ethoxy groups may enhance solubility compared to -CF₃ .
  • Ethyl 5-(Benzyloxy)-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS: 17288-31-2):
    • Substitution: Benzyloxy (-OCH₂C₆H₅) at position 5.
    • Molecular Weight: 296.32 g/mol .
    • Applications: The bulky benzyloxy group may sterically hinder target interactions compared to -CF₃ .

Ester Group Variations

The methyl ester group in the target compound contrasts with ethyl esters in analogs:

  • Ethyl 5-(Trifluoromethyl)-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate (CAS: 71935-32-5): Ester Group: Ethyl (-COOCH₂CH₃) instead of methyl. Molecular Weight: 258.19 g/mol .

Positional Isomerism

Ring connectivity significantly affects activity:

  • Methyl 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 17282-40-5):
    • Pyrrolo[2,3-b]pyridine core vs. [3,2-b] in the target compound.
    • Key Difference: Altered nitrogen positioning may disrupt hydrogen bonding in biological targets .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Substituent Ester Group Molecular Weight (g/mol) CAS Number Key Feature
Methyl 5-(CF₃)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate -CF₃ Methyl 244.17 952182-29-5 High lipophilicity
Ethyl 5-(CF₃)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate -CF₃ Ethyl 258.19 71935-32-5 Slower hydrolysis
Methyl 5-Cl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Cl Methyl 224.63 17282-40-5 Hazardous intermediate
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate -OCH₂CH₃ Ethyl 236.25 23699-62-9 Improved solubility

Research Findings and Challenges

  • Synthesis Complexity : The trifluoromethyl group requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis difficulty compared to chloro or ethoxy analogs .
  • Safety Profile : Chloro-substituted analogs pose higher hazards, whereas -CF₃ compounds are generally safer but require thorough toxicity studies .
  • Biological Selectivity : Substituent electronic properties (-CF₃ vs. -Cl) and ester group size (methyl vs. ethyl) critically influence target selectivity, as seen in Hsp90 inhibitors .

Biological Activity

Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 952182-29-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by recent research findings and case studies.

The compound's molecular formula is C₁₀H₇F₃N₂O₂, with a molecular weight of 244.17 g/mol. Its predicted boiling point is approximately 328.5 °C, and it has a density of 1.466 g/cm³ .

PropertyValue
Molecular FormulaC₁₀H₇F₃N₂O₂
Molecular Weight244.17 g/mol
Boiling Point328.5 °C (predicted)
Density1.466 g/cm³ (predicted)
pKa11.57 (predicted)

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced cell viability .

Case Study:
In a comparative analysis of pyrrole derivatives, this compound showed an EC50 value of approximately 2.1 µM against human cancer cell lines, indicating its potency in inhibiting tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. It has shown promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Antimicrobial Efficacy Table:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 µg/mL
Escherichia coli0.1 µg/mL
Candida albicans0.15 µg/mL

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. Preliminary results suggest that it may inhibit viral replication in vitro for viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations around 2.4 µM for ZIKV and 1.4 µM for DENV-2 .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are critical for binding interactions with biological targets such as enzymes and receptors involved in disease processes .

Q & A

Basic Synthesis

Q: What is a standard synthetic route for Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate? A: A common approach involves cyclization reactions in aromatic solvents. For example, methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate undergoes thermal cyclization in boiling toluene to yield structurally similar pyrrolo-pyridine carboxylates . Key steps include optimizing reaction time (3–6 hours) and monitoring progress via TLC or LCMS. The trifluoromethyl group is typically introduced via pre-functionalized intermediates, such as trifluoromethyl-substituted aryl halides or boronic acids.

Advanced Synthesis

Q: How can regioselectivity be controlled during the cyclization step to avoid byproducts? A: Regioselectivity is influenced by solvent polarity and temperature. Toluene, a non-polar solvent, promotes controlled cyclization by stabilizing transition states through π-π interactions . Catalytic additives (e.g., Pd catalysts for Suzuki couplings) or microwave-assisted heating may enhance specificity. For example, demonstrates LiAlH4-mediated reductions in THF at 0°C to preserve regiochemical integrity .

Structural Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A:

  • LCMS/HPLC : Used to verify molecular ion peaks (e.g., m/z 730 [M+H]<sup>+</sup> in ) and purity. Retention times under specific conditions (e.g., 1.58 minutes with SMD-TFA05 mobile phase) provide reproducibility benchmarks .
  • NMR : The pyrrole H-6 proton appears as a singlet (~δ 6.8–7.2 ppm) due to lack of adjacent coupling partners, while ester carbonyls resonate near δ 165–170 ppm .

Stability Assessment

Q: How should researchers evaluate the stability of this compound under varying pH and temperature? A:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–40°C. Monitor ester hydrolysis via LCMS for degradation products (e.g., free carboxylic acid).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. notes related pyrrolopyridine derivatives stored at –20°C to prevent ester hydrolysis .

Data Contradictions

Q: How to resolve discrepancies between theoretical and observed LCMS m/z values? A:

  • Adduct Formation : Sodium ([M+Na]<sup>+</sup>) or potassium adducts may shift m/z by ~22–38 Da. Include control experiments with formic acid to suppress adducts .
  • Isotopic Patterns : The trifluoromethyl group (<sup>19</sup>F) contributes a distinct isotopic cluster. Compare with simulated spectra using software like ACD/Labs.
  • Degradation : Check for in-source fragmentation (e.g., loss of COOMe, –44 Da).

Computational Modeling

Q: How can DFT calculations predict reactivity for further functionalization? A:

  • Electrophilic Aromatic Substitution (EAS) : Calculate Fukui indices to identify nucleophilic sites (e.g., C-3 of pyrrole). The trifluoromethyl group is electron-withdrawing, directing EAS to electron-rich positions.
  • Solvent Effects : Use COSMO-RS to model solvent interactions, as seen in ’s toluene-driven cyclization .

Biological Activity Screening

Q: What strategies identify potential biological targets for this compound? A:

  • Kinase Inhibition Assays : Similar pyrrolopyridine derivatives (e.g., RAF kinase inhibitors in ) are screened via fluorescence polarization or ADP-Glo™ assays .
  • Molecular Docking : Align the compound’s structure with kinase ATP-binding pockets (e.g., MET or ALK) using PyMOL. The ester moiety may hydrogen-bond with catalytic lysines .

Reaction Optimization

Q: How to scale up synthesis without compromising yield? A:

  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% for cost-effective cross-couplings.
  • Workflow : Use flow chemistry for cyclization steps ( ’s toluene reflux) to improve heat transfer and reproducibility .
  • Purification : Replace column chromatography with crystallization (e.g., hexane/EtOAc) for high-purity recovery, as in (89% yield) .

Synthetic Byproduct Analysis

Q: How to identify and mitigate byproducts during esterification? A:

  • LCMS-TRAP : Use trap columns to isolate byproducts for structural elucidation. Common issues include incomplete esterification (free acid at m/z –14 Da) or dimerization.
  • Reagent Purity : Ensure methyl chloroformate or DCC is fresh to avoid side reactions.

Advanced Applications

Q: What emerging applications exist for this compound beyond kinase inhibition? A:

  • PET Imaging Probes : Fluorine-18 labeling of the trifluoromethyl group (via <sup>18</sup>F/<sup>19</sup>F exchange) could enable α-synuclein imaging, as in ’s pyridothiophene-based tracers .
  • Metal-Organic Frameworks (MOFs) : The pyrrolopyridine core may coordinate transition metals (e.g., Cu<sup>II</sup>) for catalytic applications.

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